cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol
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Overview
Description
cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol: is a chemical compound with the molecular formula C11H10F4OS It contains a chromane ring substituted with a tetrafluoroethyl group and a thiol group
Preparation Methods
The synthesis of cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chromane derivatives and tetrafluoroethyl precursors.
Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the chromane ring or the tetrafluoroethyl group.
Substitution: Substitution reactions can occur at the chromane ring or the thiol group, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified chromane derivatives and thiol-containing compounds.
Scientific Research Applications
cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The pathways involved can vary depending on the specific application, but they often include oxidative stress pathways, signal transduction pathways, and metabolic pathways.
Comparison with Similar Compounds
cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include cis-6-Methyl-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol and other chromane derivatives with different substituents.
Uniqueness: The presence of the tetrafluoroethyl group and the thiol group in this compound gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H10F4OS |
---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
(2R,4R)-2-(1,1,2,2-tetrafluoroethyl)-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C11H10F4OS/c12-10(13)11(14,15)9-5-8(17)6-3-1-2-4-7(6)16-9/h1-4,8-10,17H,5H2/t8-,9-/m1/s1 |
InChI Key |
CSUBRYDQICANOF-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@H]1C(C(F)F)(F)F)S |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C(C(F)F)(F)F)S |
Origin of Product |
United States |
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